

An In-Depth Technical Guide to 2-(Trifluoromethyl)pyrrolidine

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Compound of Interest

Compound Name: 2-(Trifluoromethyl)pyrrolidine

Cat. No.: B1334242

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(Trifluoromethyl)pyrrolidine**, a critical building block in modern medicinal chemistry and drug discovery. The strategic introduction of a trifluoromethyl group into the pyrrolidine scaffold significantly enhances the metabolic stability, bioavailability, and lipophilicity of parent molecules, making this compound a highly sought-after intermediate in the synthesis of novel therapeutics, particularly those targeting the central nervous system.[1]

Core Properties and Specifications

2-(Trifluoromethyl)pyrrolidine is a chiral heterocyclic compound that exists as a racemic mixture and as individual enantiomers. The physical and chemical properties can vary slightly between these forms.

Chemical Identification

Isomer/Mixture	CAS Number
2-(Trifluoromethyl)pyrrolidine (Racemic)	109074-67-1[1][2][3]
(S)-(+)-2-(Trifluoromethyl)pyrrolidine	119580-41-5[4][5]
(R)-(-)-2-(Trifluoromethyl)pyrrolidine	119618-29-0
(±)-2-(Trifluoromethyl)pyrrolidine Hydrochloride	868623-97-6

Physicochemical Properties

Property	Value	Source(s)
Molecular Formula	C ₅ H ₈ F ₃ N	[4][5]
Molecular Weight	139.12 g/mol	[4][5]
Appearance	Colorless liquid or low melting solid	
Boiling Point	104-106 °C	[1][3]
Melting Point	29-33 °C ((S)-isomer)	[4][5]
Density	1.210 g/mL at 25 °C	[1][3]
Refractive Index	n _{20/D} 1.379	[1][3]
Flash Point	26 °C	[1]
Storage Temperature	2-8 °C	[4]

Synthesis and Experimental Protocols

The synthesis of **2-(trifluoromethyl)pyrrolidines** is an active area of research, with several stereoselective methods being developed to access this valuable scaffold. One of the most effective methods is the organocatalytic asymmetric Michael addition of 1,1,1-trifluoromethylketones to nitroolefins, followed by a diastereoselective reductive cyclization.[6]

Experimental Protocol: Asymmetric Michael Addition/Reductive Cyclization

This protocol describes a formal (3 + 2)-annulation strategy for the highly selective synthesis of trisubstituted 2-trifluoromethyl pyrrolidines.[6]

Step 1: Asymmetric Michael Addition

- To a solution of the 1,1,1-trifluoromethylketone (1.05 equivalents) and the nitroolefin (1.0 equivalent) in a suitable solvent such as toluene or dichloromethane, add the bifunctional organocatalyst (e.g., a quinine-derived thiourea catalyst, QD-TU) at a loading of 5-10 mol %.

- Stir the reaction mixture at room temperature or below (0 °C to -10 °C) for the time required for complete conversion of the starting materials, as monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture can be directly used in the next step or purified by column chromatography to isolate the γ -nitro trifluoromethyl ketone intermediate.

Step 2: Reductive Cyclization

- The crude or purified γ -nitro trifluoromethyl ketone is dissolved in a protic solvent like methanol or ethanol.
- A hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, is added to the solution.
- The reaction vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically at pressures ranging from atmospheric to 50 psi) until the reduction of the nitro group and subsequent cyclization are complete.
- The catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure.
- The resulting crude **2-(trifluoromethyl)pyrrolidine** derivative is purified by column chromatography to yield the final product.

Applications in Drug Development

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, and the addition of a trifluoromethyl group imparts several advantageous properties to drug candidates.^[6] These include:

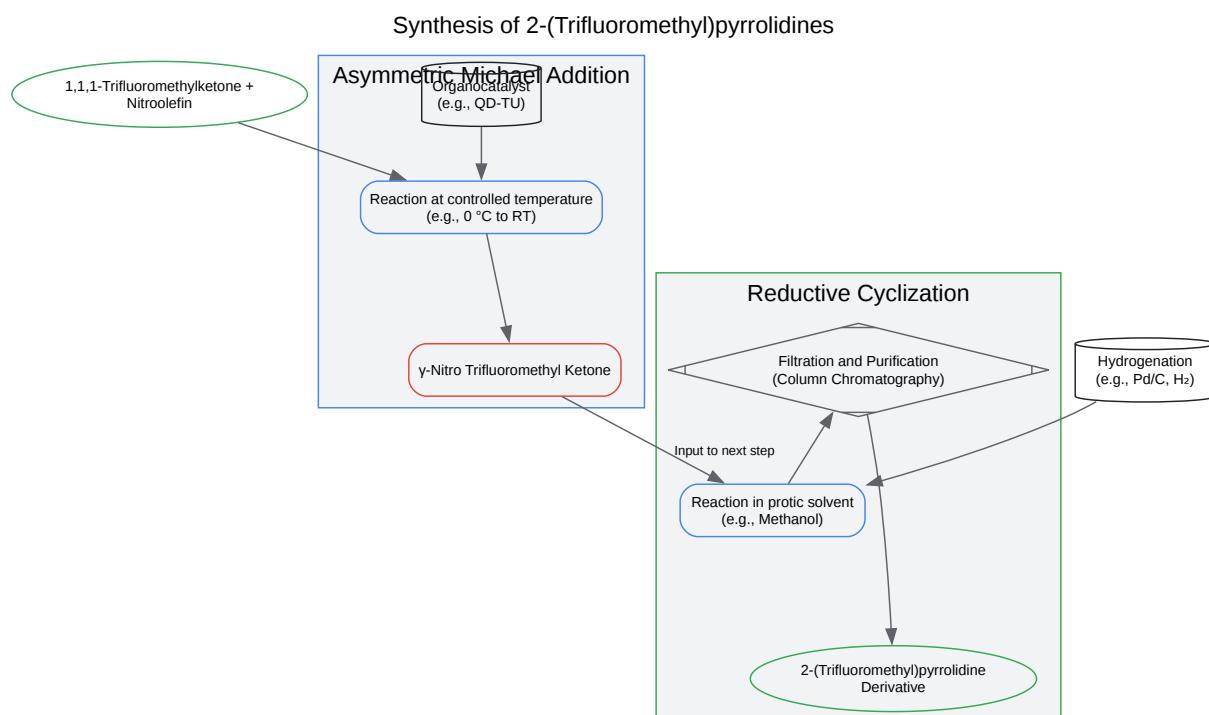
- Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, increasing the *in vivo* half-life of the drug.
- Increased Lipophilicity: The trifluoromethyl group increases the molecule's ability to cross cell membranes, including the blood-brain barrier, which is crucial for CNS-acting drugs.^[1]

- Improved Binding Affinity: The electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the molecule, leading to stronger and more specific interactions with biological targets.

Due to these properties, **2-(trifluoromethyl)pyrrolidine** and its derivatives are key intermediates in the synthesis of a wide range of biologically active compounds, including neuroactive agents, enzyme inhibitors, and modulators of various receptors.

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of **2-(trifluoromethyl)pyrrolidines** via the asymmetric Michael addition and reductive cyclization pathway.



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Caption: General workflow for the synthesis of **2-(Trifluoromethyl)pyrrolidines**.

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